(1S)-2,2-dimethylcyclopropane-1-carbaldehyde

Description

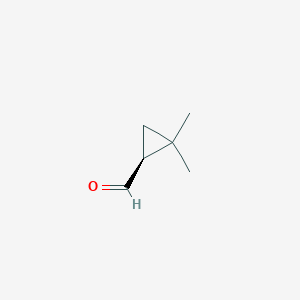

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde (CAS: 856017-94-2) is a chiral cyclopropane derivative with a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol . Its structure features a strained three-membered cyclopropane ring substituted with two methyl groups at the 2-position and an aldehyde functional group at the 1-position (Figure 1). The compound’s stereochemistry (1S configuration) renders it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTDYOQEPYGGHF-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclopropanation and subsequent formylation reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming derivatives such as imines or acetals.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Substitution: Ammonia or primary amines in the presence of an acid catalyst for imine formation.

Major Products Formed

Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.

Reduction: 2,2-dimethylcyclopropane-1-methanol.

Substitution: Various imines and acetals depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopropane moieties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehydes vs. Esters

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde belongs to the aldehyde class, while structurally related cyclopropane derivatives, such as dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate (used in S-bioallethrin and prallethrin ), are esters . Key differences include:

- Reactivity: Aldehydes are more electrophilic than esters, enabling nucleophilic additions (e.g., Grignard reactions) that esters cannot undergo.

- Applications : Esters like S-bioallethrin are widely used as pyrethroid pesticides due to their stability and insecticidal activity , whereas aldehydes like the target compound are more likely employed as synthetic intermediates or chiral building blocks.

Table 1: Functional Group Comparison

Substituent Effects: Steric and Electronic Modifications

The introduction of bulky substituents significantly alters reactivity and applications. For example, (1R,2R)-2-((benzyloxy)methyl)cyclopropanecarbaldehyde (CAS: 534584-66-2, MW: 190.24 g/mol) features a benzyloxymethyl group, increasing steric hindrance and molecular weight compared to the target compound .

- Synthesis : The benzyloxy derivative is synthesized with an 88% yield via optimized routes , whereas the simpler structure of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde may allow more straightforward synthesis.

Table 2: Substituent Impact

Ring Size and Strain: Cyclopropane vs. Cyclopentane

(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde (CAS: 55253-28-6) shares the aldehyde functional group but incorporates a five-membered cyclopentane ring instead of a cyclopropane .

- Ring Strain : Cyclopropane’s high angle strain (~60° bond angles) increases reactivity in ring-opening reactions, whereas cyclopentane’s lower strain favors stability.

- Applications : Cyclopentane derivatives are common in fragrance chemistry (e.g., carvone derivatives) , while cyclopropane aldehydes are niche intermediates in medicinal chemistry.

Table 3: Ring Size Comparison

Stereochemical Considerations

The 1S configuration of the target compound contrasts with the 1R,2R configurations seen in related cyclopropane derivatives (e.g., ’s benzyloxy compound). Stereochemistry influences:

- Biological Activity : Enantiomers may exhibit divergent interactions in chiral environments (e.g., enzyme binding).

- Synthetic Utility : Asymmetric synthesis routes often require precise stereocontrol, as demonstrated in the high-yield synthesis of the 1R,2R benzyloxy derivative .

Biological Activity

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde is a compound of significant interest in chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde has the molecular formula and features a cyclopropane ring with two methyl groups and an aldehyde functional group. The compound's unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde typically involves:

- Cyclopropanation : Using precursors like 2,2-dimethylcyclopropane with formylating agents (e.g., formic acid) under acidic conditions.

- Catalytic Processes : Employing catalysts such as palladium or rhodium complexes to enhance yield and selectivity in industrial settings.

The biological activity of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde is attributed to its interactions with various biological targets. The aldehyde group may participate in nucleophilic addition reactions, influencing biochemical pathways. Specific mechanisms are still under investigation, but potential actions include:

- Enzyme Interaction : Modulating enzyme activity through reversible binding.

- Cell Signaling : Acting as a signaling molecule affecting cellular responses.

Research Findings

Recent studies have investigated the compound's biological activities:

- Antimicrobial Activity : It has shown potential against certain bacterial strains, suggesting a role in developing new antimicrobial agents.

- Anti-inflammatory Properties : Preliminary data indicate that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde against various pathogens. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce nitric oxide production in macrophages stimulated by TNF-α. The findings revealed a dose-dependent reduction in NO levels, supporting its anti-inflammatory potential.

| Concentration (µM) | NO Production (µM) |

|---|---|

| 0 | 20 |

| 10 | 15 |

| 50 | 8 |

Comparison with Similar Compounds

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethylcyclopropane-1-carboxylic acid | Carboxylic acid instead of aldehyde | Different reactivity due to the carboxyl group |

| Cyclopropane-1-carbaldehyde | Lacks methyl substitutions | More reactive but less stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.